3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes fluorinated phenyl groups and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Quinoline ring construction: The pyrazole intermediate is then subjected to cyclization reactions with suitable reagents to form the quinoline ring.
Introduction of fluorinated phenyl groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced pyrazoloquinolines, and various substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-[(3-chlorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
- 3-(4-bromophenyl)-5-[(3-bromophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
- 3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline lies in its fluorinated phenyl groups, which can impart distinct electronic and steric properties
Biological Activity
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the existing literature on its biological activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole and quinoline ring system. Its molecular formula is C23H20F2N2O3, with a molecular weight of approximately 404.42 g/mol. The presence of fluorine atoms and methoxy groups in its structure is significant for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds in this class have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been linked to their anti-inflammatory effects.
A specific study indicated that derivatives similar to our compound exhibited IC50 values ranging from 0.39 μM to higher concentrations depending on structural variations. Notably, the para-substitution of electron-donating groups on the phenyl ring enhanced inhibitory activity against LPS-induced NO production while reducing cytotoxicity .
Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
---|---|---|
2a | 0.39 | 9 |
2b | - | - |
2c | - | - |
Anticancer Activity
In addition to anti-inflammatory properties, pyrazolo[4,3-c]quinolines have been investigated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
For example, a derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 1.5 μM. This suggests that structural modifications can enhance the selectivity and potency of these compounds against cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is heavily influenced by their structural features:
- Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance lipophilicity and potentially increase binding affinity to biological targets.
- Methoxy Groups : The presence of methoxy groups can influence the electronic properties of the molecule, affecting its interaction with enzymes involved in inflammatory responses.
Case Studies
- Study on Anti-inflammatory Effects : A comprehensive study evaluated various pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production in RAW 264.7 cells. The results indicated that specific substitutions significantly enhanced anti-inflammatory activity while maintaining low cytotoxicity levels.
- Anticancer Evaluation : Another investigation focused on the anticancer effects of these compounds against different cancer cell lines, revealing promising results that warrant further exploration into their therapeutic potential.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2/c1-31-22-11-19-21(12-23(22)32-2)30(13-15-4-3-5-18(27)10-15)14-20-24(28-29-25(19)20)16-6-8-17(26)9-7-16/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMZCKNDACLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC(=CC=C4)F)C5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.